molecular formula C12H7ClF2N2O2 B1451634 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid CAS No. 1019466-14-8

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid

Cat. No. B1451634
M. Wt: 284.64 g/mol
InChI Key: YDHNKRSPVDBTMT-UHFFFAOYSA-N
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Description

“5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1019466-14-8 . It has a molecular weight of 284.65 . The IUPAC name for this compound is 5-chloro-6-(3,4-difluoroanilino)nicotinic acid . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid” is 1S/C12H7ClF2N2O2/c13-8-3-6(12(18)19)5-16-11(8)17-7-1-2-9(14)10(15)4-7/h1-5H,(H,16,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of “5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid” is a powder . It is stored at room temperature .

Scientific Research Applications

Regioexhaustive Functionalization

The compound 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid shows potential applications in regioexhaustive functionalization. Studies demonstrate the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into various carboxylic acids through selective deprotonation and subsequent carboxylation, indicating a significant role in the synthesis of complex organic compounds (Cottet et al., 2004).

Applications in Drug Synthesis

Synthesis of Novel Fused Systems

Research has involved the synthesis of novel fused systems such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, showcasing the compound's versatility in creating complex molecules with potential biological activity (Bakhite et al., 2005).

Applications in Heterocyclic Chemistry

Synthesis of Biologically Active Scaffolds

The compound has been used in the development of new heterocyclic systems like 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, indicating its significance in the synthesis of biologically active scaffolds (Yakovenko & Vovk, 2021).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-chloro-6-(3,4-difluoroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O2/c13-8-3-6(12(18)19)5-16-11(8)17-7-1-2-9(14)10(15)4-7/h1-5H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNKRSPVDBTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=N2)C(=O)O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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